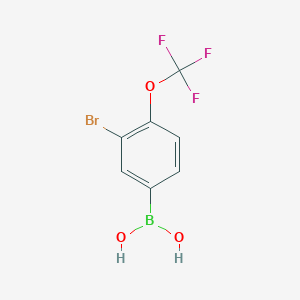

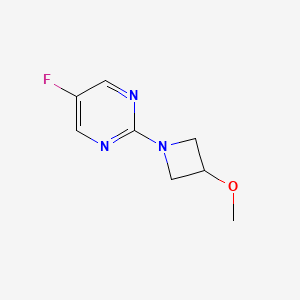

![molecular formula C20H21N5O B2896662 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396631-57-4](/img/structure/B2896662.png)

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a complex organic molecule. It contains a benzoyl group, a phenyl group, a 1,2,4-triazole ring, and a piperazine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds involves several steps, including the formation of the triazole ring and the introduction of the benzoyl and phenyl groups . A library of similar compounds has been synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as IR spectroscopy and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the reactive groups in the molecule, such as the benzoyl group and the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, the presence of the benzoyl and phenyl groups suggests that the compound is likely to be aromatic .科学的研究の応用

Enzymatic Metabolism in Antidepressant Development

1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, as part of novel antidepressants like Lu AA21004, is subject to metabolic investigation to understand its transformation into various metabolites through enzymatic actions involving Cytochrome P450 and other enzymes. This research is crucial for the development of effective antidepressant treatments, highlighting the compound's role in producing metabolites with potential therapeutic effects (Hvenegaard et al., 2012).

Antimicrobial Activity of Triazole Derivatives

The compound's framework is utilized in synthesizing triazole derivatives, exhibiting antimicrobial properties. These derivatives, including this compound, have been explored for their efficacy against various microorganisms, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Hypolipidemic Activity for Cardiovascular Health

Studies have explored the hypolipidemic activity of piperazine derivatives, including the compound of interest, demonstrating their potential in lowering serum lipid levels. This research provides insights into developing new treatments for cardiovascular diseases by targeting serum cholesterol and triglyceride levels (Ashton et al., 1984).

Molecular Dynamics and Reactivity Properties

Research on the reactivity properties and adsorption behavior of triazole derivatives, including this compound, through DFT and MD simulation studies, sheds light on their potential pharmaceutical applications. This work examines their stability and interactions at molecular levels, indicating their suitability for various pharmaceutical purposes (Al-Ghulikah et al., 2021).

Anti-bacterial and Biofilm Inhibition

The compound's derivatives have been synthesized and tested for antibacterial efficacy, including biofilm inhibition. This research highlights the potential use of these derivatives in combating bacterial infections and their ability to inhibit biofilm formation, a key factor in antibiotic resistance (Mekky & Sanad, 2020).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific compound and its biological context.

Mode of Action

It is known that the 1,2,4-triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, potentially altering its function .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular signaling, gene expression, and metabolic activity.

Pharmacokinetics

It is known that the ability of a compound to form hydrogen bonds can influence its pharmacokinetic properties . For example, hydrogen bonding can affect a compound’s solubility, which in turn can influence its absorption and bioavailability .

Result of Action

Based on the known activities of similar compounds, potential effects could include changes in cellular signaling, alterations in gene expression, and effects on cell growth and survival .

生化学分析

Biochemical Properties

The 1,2,3-triazole ring in 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

It is known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression induced by this compound have not been reported.

特性

IUPAC Name |

phenyl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(17-7-3-1-4-8-17)24-13-11-23(12-14-24)15-19-22-21-16-25(19)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJFGEKDXFQVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

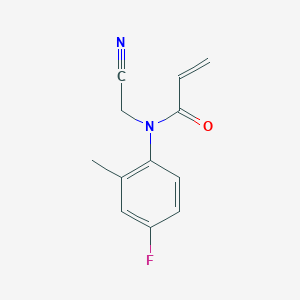

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)

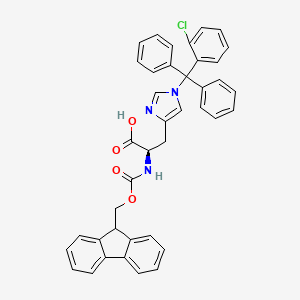

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)

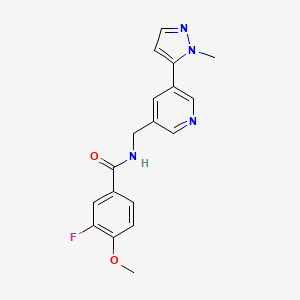

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2896602.png)